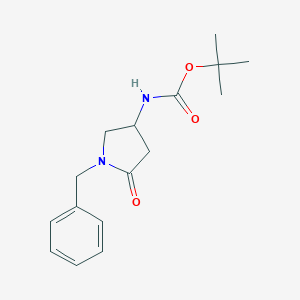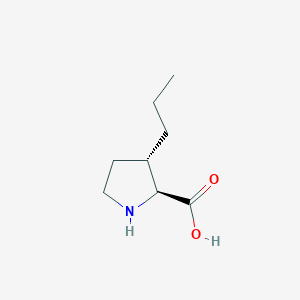
3-Propylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylproline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of proline, which is a naturally occurring amino acid that plays a crucial role in protein synthesis. 3-Propylproline has a unique chemical structure that makes it an attractive target for synthesis and study.
Mécanisme D'action
The mechanism of action of 3-Propylproline is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Propylproline can affect various biochemical and physiological processes in the body, including gene expression, protein synthesis, and cell signaling. It has been shown to modulate the activity of enzymes involved in the metabolism of glucose and lipids, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Propylproline in lab experiments is its unique chemical structure, which allows for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, its potential therapeutic effects make it an attractive target for drug design. However, the synthesis of 3-Propylproline can be challenging and requires specialized expertise and equipment.
Orientations Futures
There are several future directions for research on 3-Propylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Propylproline and its potential therapeutic applications. Finally, the use of 3-Propylproline in the design of novel peptides and proteins with enhanced activity and stability is an exciting area of research with significant potential.
Méthodes De Synthèse
The synthesis of 3-Propylproline can be achieved through several methods, including the use of chiral auxiliary reagents, asymmetric hydrogenation, and enzymatic resolution. One of the most commonly used methods is the chiral auxiliary approach, which involves the use of a chiral molecule to control the stereochemistry of the reaction. This method has been shown to produce high yields of 3-Propylproline with excellent enantioselectivity.
Applications De Recherche Scientifique
3-Propylproline has been used in various scientific research applications, including drug design, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic effects on diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 3-Propylproline has been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity.
Propriétés
Numéro CAS |
132437-60-6 |
|---|---|
Nom du produit |
3-Propylproline |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S,3S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
JYQLFFLYIKPHHN-BQBZGAKWSA-N |
SMILES isomérique |
CCC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
SMILES canonique |
CCCC1CCNC1C(=O)O |
Synonymes |
3-n-propyl-L-proline 3-propylproline trans-3-n-propyl-L-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




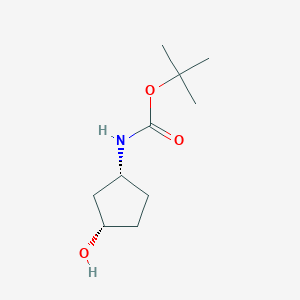
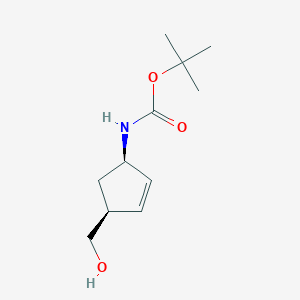
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
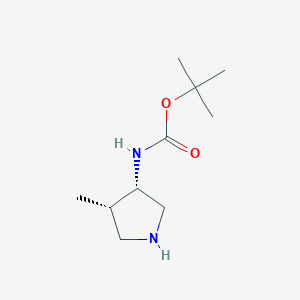
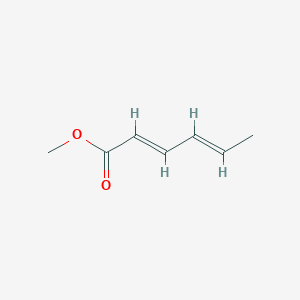
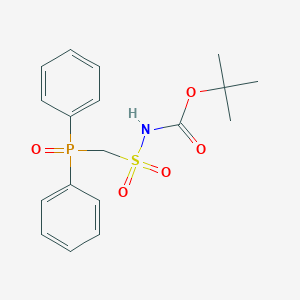

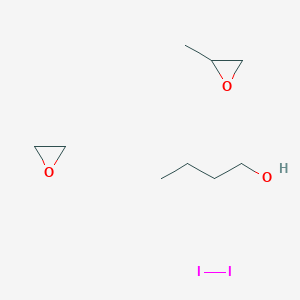



![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
